Cardiotoxin Analog (CTX) IV (6-12) TFA
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Overview
Description
Cardiotoxin Analog (CTX) IV (6-12) TFA is a synthetic peptide composed of the amino acids leucine, isoleucine, proline, phenylalanine, tryptophan, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cardiotoxin Analog (CTX) IV (6-12) TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, protected at the amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cardiotoxin Analog (CTX) IV (6-12) TFA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as tryptophan and phenylalanine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can yield peptide analogs with altered biological activity.
Scientific Research Applications
Cardiotoxin Analog (CTX) IV (6-12) TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Cardiotoxin Analog (CTX) IV (6-12) TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-):
Cyclo(Pro-homoPro-β3homoPhe-Phe-):
Uniqueness
Cardiotoxin Analog (CTX) IV (6-12) TFA is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This combination imparts distinct physicochemical properties and biological activities, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O7.C2HF3O2/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49;3-2(4,5)1(6)7/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKFCBMUNPTER-PUGIKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71F3N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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